molecular formula C9H16ClNO2 B2382914 Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride CAS No. 2305253-60-3

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride

Cat. No.: B2382914
CAS No.: 2305253-60-3
M. Wt: 205.68
InChI Key: OIYUKNRKRIBYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride” is a chemical compound with the CAS Number: 2305253-60-3 . It is typically used for research purposes.

Physical and Chemical Properties The molecular formula of this compound is C9H16ClNO2 and it has a molecular weight of 205.68 . It appears as a powder and is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

MACH inhibits the activity of histone demethylases by binding to their active site. This binding prevents the demethylase from removing the methyl group from histone proteins, which leads to changes in gene expression.
Biochemical and Physiological Effects:
MACH has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit histone demethylases, MACH has also been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), another enzyme involved in gene expression. MACH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MACH in lab experiments is its specificity for histone demethylases and LSD1. This specificity allows researchers to target these enzymes without affecting other cellular processes. However, one limitation of using MACH is its potential toxicity. MACH has been shown to induce apoptosis in cancer cells, but it may also have similar effects on healthy cells.

Future Directions

There are several future directions for research on MACH. One potential direction is to investigate its potential as a cancer treatment. MACH has been shown to induce apoptosis in cancer cells, so further research could explore its effectiveness as a cancer therapy. Another direction for research is to investigate the effects of MACH on other cellular processes. While MACH is known to inhibit histone demethylases and LSD1, it may also have effects on other enzymes and pathways. Finally, research could explore the potential use of MACH in combination with other drugs or therapies to enhance its effectiveness.
Conclusion:
In conclusion, Methyl 2-amino-2-cyclohex-3-en-1-ylacetate hydrochloride, or MACH, is a chemical compound with unique properties that make it useful in scientific research. Its ability to inhibit histone demethylases and LSD1 makes it a promising candidate for cancer treatment and other applications. However, further research is needed to fully understand its effects and potential uses.

Synthesis Methods

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate hydrochloride is synthesized by the reaction of cyclohexanone with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with methylamine hydrochloride to produce MACH.

Scientific Research Applications

MACH is commonly used in scientific research for its ability to inhibit the activity of histone demethylases. Histone demethylases are enzymes that remove methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, MACH can affect gene expression and potentially be used to treat various diseases, including cancer.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

Properties

IUPAC Name

methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-3,7-8H,4-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYUKNRKRIBYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC=CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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